Raphanusamic acid Raphanusamic acid Raphanusamic acid is a thiazolidinemonocarboxylic acid that is 2-thioxo-1,3-thiazolidine with the carboxy group located at position 4 (the R-enantiomer). It has a role as an Arabidopsis thaliana metabolite, a mouse metabolite and a xenobiotic metabolite.
2-Thiothiazolidine-4-carboxylic acid, also known as (4R)-5-carboxythiazolidine-2-thione or (4R)-2-thioxo-4-thiazolidinecarboxylate, belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof. 2-Thiothiazolidine-4-carboxylic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa).
Brand Name: Vulcanchem
CAS No.: 98169-56-3
VCID: VC21061717
InChI: InChI=1S/C4H5NO2S2/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1
SMILES: C1C(NC(=S)S1)C(=O)O
Molecular Formula: C4H5NO2S2
Molecular Weight: 163.2 g/mol

Raphanusamic acid

CAS No.: 98169-56-3

Cat. No.: VC21061717

Molecular Formula: C4H5NO2S2

Molecular Weight: 163.2 g/mol

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Raphanusamic acid - 98169-56-3

Specification

Description Raphanusamic acid is a thiazolidinemonocarboxylic acid that is 2-thioxo-1,3-thiazolidine with the carboxy group located at position 4 (the R-enantiomer). It has a role as an Arabidopsis thaliana metabolite, a mouse metabolite and a xenobiotic metabolite.
2-Thiothiazolidine-4-carboxylic acid, also known as (4R)-5-carboxythiazolidine-2-thione or (4R)-2-thioxo-4-thiazolidinecarboxylate, belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof. 2-Thiothiazolidine-4-carboxylic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa).
CAS No. 98169-56-3
Molecular Formula C4H5NO2S2
Molecular Weight 163.2 g/mol
IUPAC Name (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylic acid
Standard InChI InChI=1S/C4H5NO2S2/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1
Standard InChI Key SQUOCHQOQMZGQP-REOHCLBHSA-N
Isomeric SMILES C1[C@H](NC(=S)S1)C(=O)O
SMILES C1C(NC(=S)S1)C(=O)O
Canonical SMILES C1C(NC(=S)S1)C(=O)O

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